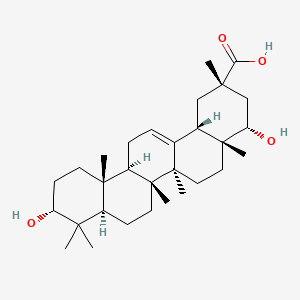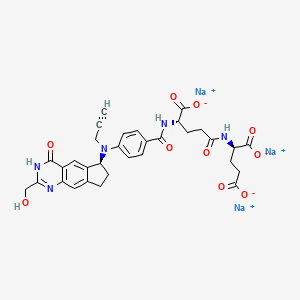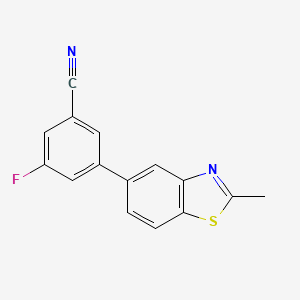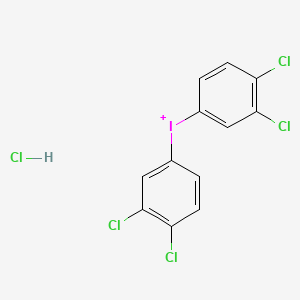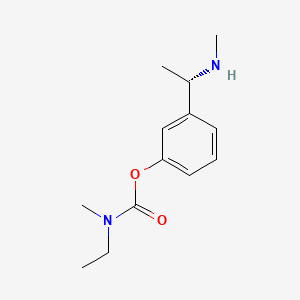![molecular formula C22H31N B580127 (1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene CAS No. 17905-60-1](/img/structure/B580127.png)
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene is a steroidal alkaloid isolated from the extract of the ornamental shrub Holarrhena floribunda, native to the Congo. This compound is part of a group of naturally occurring aromatic steroids known for their potential biological activities. This compound has been traditionally used in the treatment of dysentery and diarrhea, although its precise biological activity remains under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of holaromine involves the extraction of the compound from the bark of Holarrhena floribunda. The process typically includes:
Extraction: The bark is dried and powdered, followed by extraction using solvents such as methanol or chloroform.
Purification: The extract is then subjected to chromatographic techniques to isolate holaromine.
Industrial Production Methods: Industrial production of holaromine is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use and extraction conditions would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene, like other steroidal alkaloids, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert holaromine into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the holaromine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of holaromine.
Scientific Research Applications
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[108002,905,9
Chemistry: It serves as a model compound for studying the reactivity of steroidal alkaloids.
Biology: (1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene’s effects on cellular processes are of interest for understanding its potential therapeutic uses.
Medicine: Research is ongoing to explore holaromine’s potential as a treatment for various diseases, including its traditional use for dysentery and diarrhea.
Industry: this compound could be used in the development of new pharmaceuticals or as a natural product in health supplements
Mechanism of Action
The precise mechanism of action of holaromine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in gastrointestinal function. The pathways involved may include modulation of ion channels and inhibition of specific enzymes, contributing to its therapeutic effects .
Comparison with Similar Compounds
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene can be compared to other steroidal alkaloids such as:
- Holamine
- Kurchamine
- Holaphyllidine
- Mitiphylline
- Holadysenterine
Uniqueness: this compound is unique due to its specific structure and the traditional medicinal uses associated with Holarrhena floribunda. While other steroidal alkaloids share similar structural features, holaromine’s distinct biological activity and potential therapeutic applications set it apart .
Properties
CAS No. |
17905-60-1 |
|---|---|
Molecular Formula |
C22H31N |
Molecular Weight |
309.497 |
InChI |
InChI=1S/C22H31N/c1-14-5-4-6-17-16(14)7-8-19-18(17)11-12-22-13-23(3)15(2)20(22)9-10-21(19)22/h4-6,15,18-21H,7-13H2,1-3H3/t15-,18+,19+,20+,21-,22-/m0/s1 |
InChI Key |
SRGRERWODXZZAZ-DZJVFWCASA-N |
SMILES |
CC1C2CCC3C2(CCC4C3CCC5=C4C=CC=C5C)CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


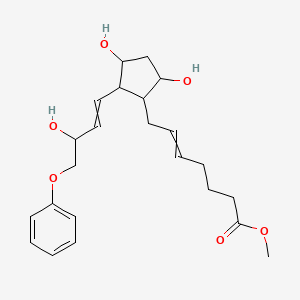
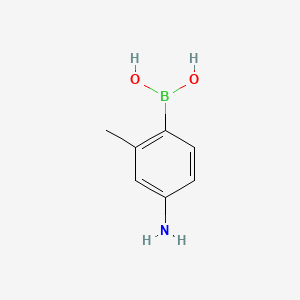
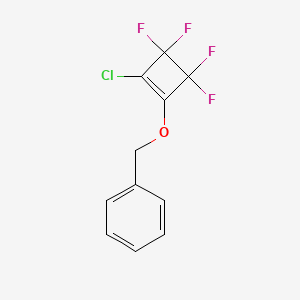
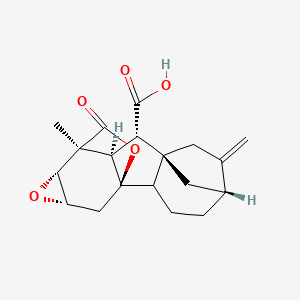
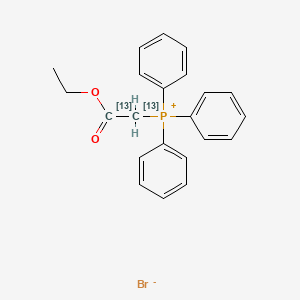
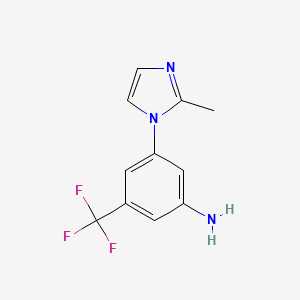
![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)
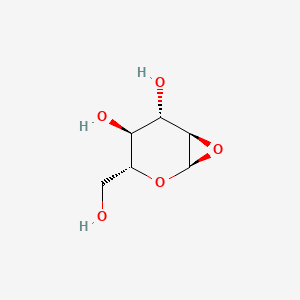
![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
